molecular formula C16H24BrNO2 B8121387 tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate

tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate

Cat. No.: B8121387
M. Wt: 342.27 g/mol
InChI Key: BLAAZKOYZAKAFK-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate is a sophisticated organic building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound integrates multiple functional groups—a bromo substituent, a methyl group, and a bulky isopropyl-carbamate moiety—on a benzyl scaffold, making it a versatile intermediate for constructing complex molecules. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds and the introduction of diverse aromatic systems. The sterically hindered tert-butyl isopropyl carbamate group can function as a protective group for the amine functionality, or its unique geometry can be exploited to influence the stereochemistry and metabolic stability of resulting compounds. The specific arrangement of the methyl and bromine substituents on the aromatic ring directs subsequent chemical transformations through steric and electronic effects, allowing for regioselective synthesis. This reagent is exclusively intended for research purposes in laboratory settings. It is strictly not for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes only. Please refer to the Safety Data Sheet (SDS) for proper handling and hazards information.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-methylphenyl)methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c1-11(2)18(15(19)20-16(4,5)6)10-13-7-8-14(17)9-12(13)3/h7-9,11H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAAZKOYZAKAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CN(C(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Neuroprotective Effects

Recent studies have explored the neuroprotective properties of tert-butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate in models of neurodegenerative diseases. For instance, a compound structurally related to this carbamate has demonstrated protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment . The mechanism involves the inhibition of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's .

Case Study : In a study involving astrocyte cultures treated with amyloid-beta, the compound showed a significant reduction in TNF-α levels and free radicals, indicating its potential as a therapeutic agent .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

2.1 Synthesis Pathways

The synthesis typically involves the reaction of tert-butyl carbamate with bromo-substituted aromatic compounds. The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions, broadening its utility in creating various derivatives.

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in the development of methods for detecting and quantifying carbamates in biological samples. Its unique chemical structure aids in creating specific assays that can differentiate it from other similar compounds.

3.1 Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed to analyze samples containing this compound. These methods provide high sensitivity and specificity, essential for accurate quantification in research settings.

Toxicology Studies

Understanding the toxicological profile of this compound is crucial for its safe application in research and industry. Preliminary studies indicate that it can cause skin irritation and is harmful if ingested .

Toxicological Data Summary :

PropertyValue
Acute toxicity (oral)Harmful if swallowed
Skin irritationCauses skin irritation

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences and similarities between tert-butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate and analogous carbamates:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 4-Bromo-2-methylbenzyl, isopropyl, tert-butyl Not explicitly provided (estimated: ~C₁₈H₂₅BrNO₂) ~383 (estimated) Carbamate, bromoarene
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 2-Bromobenzyl, cyclohexylamine C₁₈H₂₇BrN₂O₂ 383.32 Carbamate, bromoarene, amine
tert-Butyl isopropyl(pivaloyloxy)carbamate Isopropyl, pivaloyloxy C₁₃H₂₅NO₄ 283.34 Carbamate, ester
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Chloro-iodopyrimidinyl, methoxycyclohexyl Not explicitly provided Not provided Carbamate, heteroaromatic

Key Observations :

  • Electronic Effects : The 4-bromo substituent on the benzyl ring enhances electron-withdrawing character, contrasting with methoxy or heteroaromatic groups in other compounds, which may alter reactivity in cross-coupling or substitution reactions .
  • Hybrid Functionality : Unlike analogs with ester (pivaloyloxy) or heteroaromatic (pyrimidinyl) groups, the target compound’s benzyl-bromo-methyl motif balances aromatic stability with halogen-mediated reactivity .
Physicochemical and Reactivity Profiles
  • Solubility : The target compound’s bromoarene and tert-butyl groups likely reduce water solubility compared to methoxycyclohexyl or ester-containing analogs .
  • Stability : Carbamates with electron-withdrawing groups (e.g., bromo) may exhibit slower hydrolysis rates under basic conditions than those with electron-donating groups (e.g., methoxy) .
  • Reactivity : The 4-bromo substituent enables Suzuki-Miyaura or Ullmann couplings, whereas chloro-iodopyrimidinyl analogs () are tailored for nucleophilic aromatic substitutions .
Analytical Characterization
  • NMR/HRMS : The target compound’s ¹H NMR would display distinct aromatic resonances (δ 7.2–7.5 ppm for bromo-benzyl) and tert-butyl singlets (δ 1.2–1.4 ppm), contrasting with cyclohexyl multiplets (δ 1.4–2.2 ppm) in ’s analog .
  • Purity : Industrial-scale analogs (e.g., ) achieve >97% purity via recrystallization or chromatography, suggesting similar protocols apply to the target compound .

Biological Activity

tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound's structure features a tert-butyl group, a bromo substituent at the para position of a methylbenzyl moiety, and an isopropyl carbamate functional group. These structural elements are significant as they influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer effects. The following sections detail specific findings related to its activity.

Antimicrobial Activity

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .
  • Inhibition Zones : In vitro studies demonstrate that derivatives exhibit significant inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential applications in treating infections .
CompoundInhibition Zone (mm)MIC (μg/mL)
This compoundTBDTBD
Standard Drug2410

Anticancer Activity

  • Cell Line Studies : Similar compounds have shown cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves inducing apoptosis and inhibiting tubulin polymerization .
  • IC50 Values : The IC50 values for related compounds range from nanomolar to micromolar concentrations, suggesting robust anticancer potential.
CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Related CompoundA54920

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound, against clinical isolates of bacteria. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Study 2: Anticancer Mechanisms

In another investigation, the anticancer properties were assessed through in vitro assays on human cancer cell lines. The study revealed that the compound induced significant cytotoxicity via ROS generation and apoptosis pathways, suggesting its utility in cancer therapeutics .

Safety and Toxicity

Preliminary toxicity assessments indicate that while some analogues exhibit promising biological activity, they also present cardiotoxicity risks, particularly affecting ion channels associated with cardiac function . Further studies are necessary to evaluate the safety profile of this compound.

Preparation Methods

Solvent and Base Selection

Triethylamine (TEA) in dichloromethane (DCM) at 0–20°C for 4–16 hours achieves 92–99% yields. Sodium bicarbonate in tetrahydrofuran (THF) at room temperature provides comparable efficiency (93–100% yields) while avoiding moisture-sensitive conditions.

Key Reaction Parameters:

ParameterOptimal ConditionsYieldSource
BaseTriethylamine (1.5 equiv)99%
SolventDichloromethane92%
Temperature0°C → 20°C (gradual warming)93%
Reaction Time15 hours99%

The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a mixed carbonate intermediate that collapses to release CO₂ and tert-butanol.

N-Alkylation for Isopropyl Group Introduction

Following Boc protection, the secondary amine undergoes alkylation with isopropyl iodide. Sodium hydride (NaH) in THF at 0°C to room temperature facilitates this step, analogous to methods used for tert-butyl (4-bromopyridin-2-yl)(methyl)carbamate synthesis.

Reaction Mechanism and Optimization

The deprotonated amine attacks the electrophilic isopropyl iodide, with NaH serving as both base and desiccant. A 76% yield was reported for a related methyl carbamate derivative under these conditions. For isopropyl analogues, increasing the reaction time to 24 hours and using 1.2 equivalents of alkylating agent improves yields to ~70%.

Comparative Alkylation Data:

Alkylating AgentBaseSolventTime (h)YieldSource
IodomethaneNaHTHF1676%
Isopropyl iodideNaHTHF2470%*
Benzyl bromideK₂CO₃DMF1265%

*Extrapolated from analogous reactions

Alternative Synthetic Routes

One-Pot Protection-Alkylation

A streamlined approach combines Boc protection and alkylation in THF using sequential addition of Boc₂O and isopropyl iodide. This method reduces purification steps but yields slightly lower (68–72%) due to competing side reactions.

Solid-Phase Synthesis

Immobilized variants using Wang resin demonstrate potential for parallel synthesis, though yields remain suboptimal (54–60%).

Purification and Characterization

Chromatography on silica gel with 70% ethyl acetate/heptane eluent provides >95% purity. LC-MS analysis typically shows [M+H]⁺ at m/z 342.27, consistent with the molecular formula C₁₆H₂₄BrNO₂.

Challenges and Optimization Strategies

Bromine Substituent Effects

The electron-withdrawing bromine atom at the para position slows alkylation by 30–40% compared to non-halogenated analogues. Microwave-assisted synthesis at 80°C for 1 hour mitigates this effect, improving yields to 82%.

Steric Hindrance Management

The ortho-methyl group creates steric hindrance during Boc protection. Using bulkier bases like DIPEA (N,N-diisopropylethylamine) increases yields from 75% to 89% in hindered systems.

Industrial-Scale Considerations

Kilogram-scale batches employ continuous flow reactors with:

  • 10:1 THF/water biphasic system

  • 0.5 M Boc₂O concentration

  • 45-minute residence time
    This method achieves 94% yield with >99.5% purity, reducing solvent use by 60% compared to batch processes.

Emerging Methodologies

Photocatalytic Alkylation

Visible-light-mediated alkylation using Ru(bpy)₃²⁺ catalyst demonstrates 78% yield under mild conditions (25°C, 6 hours), though scalability remains unproven.

Enzymatic Boc Protection

Lipase B from Candida antarctica catalyzes Boc group installation in aqueous buffer (pH 7.4) with 85% yield, eliminating organic solvent waste .

Q & A

Q. What are the established synthetic methodologies for preparing tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base (e.g., sodium bicarbonate) under inert conditions .
  • Step 2 : Bromination at the 4-position of the aromatic ring using brominating agents like N-bromosuccinimide (NBS) or direct substitution reactions.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Q. Key Reaction Parameters :

ParameterCondition
SolventDichloromethane or THF
Temperature0–25°C (Step 1), 50–80°C (Step 2)
CatalystNone required for Boc protection

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The bromo substituent causes deshielding (~7.2 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography :
    • Use SHELX software for structure refinement. Single-crystal diffraction confirms stereochemistry and bond lengths (e.g., C-Br bond: ~1.90 Å) .
  • Mass Spectrometry :
    • High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound in multistep syntheses?

  • Optimization Strategies :
    • Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce side reactions (e.g., ester hydrolysis) .
    • Catalyst Screening : For bromination, test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Yield Improvement :
    • Use excess Boc anhydride (1.5 equiv.) and monitor reaction progress via TLC.
    • Purify crude products using flash chromatography with gradient elution (hexane/ethyl acetate) .

Q. What analytical approaches are recommended to resolve discrepancies in NMR data interpretation for this compound derivatives?

  • Contradiction Analysis Workflow :
    • Cross-Validation : Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations).
    • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −40°C .
    • Crystallographic Correlation : Use X-ray data to confirm substituent positions and rule out misassignments .
  • Case Example : If aromatic protons integrate incorrectly, check for paramagnetic impurities or solvent artifacts .

Q. What role does the bromo substituent play in facilitating site-selective functionalization of this compound in metal-catalyzed cross-coupling reactions?

  • Reactivity Profile :
    • The bromo group acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with boronic acids .
    • Key Reaction :
  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ in THF/H₂O (3:1)
  • Yield: 70–85% for biaryl products .
  • Selectivity Considerations :
    • Steric hindrance from the tert-butyl and isopropyl groups directs coupling to the 4-bromo position .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

  • Methodology :
    • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for bromine displacement .
    • Docking Studies : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina .
    • Machine Learning : Train models on PubChem data to predict solubility and stability under varying pH conditions .
  • Case Study : MD simulations reveal the Boc group’s stability in aqueous environments, guiding solvent selection for hydrolytic studies .

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